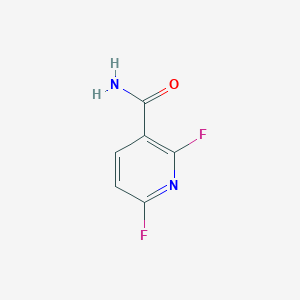

2,6-Difluoropyridine-3-carboxamide

Descripción general

Descripción

2,6-Difluoropyridine-3-carboxamide is a fluorinated pyridine derivative. The introduction of fluorine atoms into the pyridine ring significantly alters its chemical and physical properties, making it a compound of interest in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoropyridine-3-carboxamide typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2,6-dichloropyridine with potassium fluoride in the presence of a phase-transfer catalyst such as 18-crown-6. The reaction is carried out at elevated temperatures (180-188°C) to achieve high yields .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using large reactors. The process involves the continuous addition of reagents and the removal of by-products through distillation. The product is then purified by washing, drying, and distillation to achieve high purity levels suitable for further applications .

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Difluoropyridine-3-carboxamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex structures, such as biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include substituted pyridines, pyridine oxides, and reduced pyridine derivatives .

Aplicaciones Científicas De Investigación

Synthesis of 2,6-Difluoropyridine-3-carboxamide

The synthesis of this compound typically involves the functionalization of 2,6-difluoropyridine derivatives. A common synthetic route includes the reaction of 2,6-difluoropyridine-3-carboxylic acid with amines under specific conditions to yield the corresponding carboxamide.

Key Synthetic Pathways:

- Nucleophilic Substitution : The introduction of amine groups to the carboxylic acid derivative through nucleophilic substitution reactions.

- Direct Amidation : Utilizing coupling agents to facilitate the formation of amide bonds directly from the acid and amine.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, making it a candidate for drug development.

Anticancer Activity

Studies have shown that derivatives of this compound can inhibit specific cancer cell lines. For instance, a series of compounds derived from this scaffold were tested against various tumor types, demonstrating selective cytotoxicity.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that certain derivatives possess potent activity against Gram-positive and Gram-negative bacteria.

Applications in Drug Discovery

The versatility of this compound has led to its application in drug discovery:

- Protein Kinase Inhibitors : Recent studies have highlighted its role as a scaffold for developing inhibitors targeting protein kinases involved in cancer signaling pathways .

- Antiemetic Agents : Modifications of this compound have been explored for their potential as antiemetic agents due to their interaction with serotonin receptors .

Case Studies

Several case studies illustrate the successful application of this compound in drug development:

Mecanismo De Acción

The mechanism of action of 2,6-Difluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit or activate biological pathways, making it a valuable tool in drug discovery and development .

Comparación Con Compuestos Similares

- 2,3-Difluoropyridine

- 2,6-Difluoropyridine

- 3,5-Difluoropyridine-2-carboxamide

Comparison: 2,6-Difluoropyridine-3-carboxamide is unique due to the specific positioning of the fluorine atoms and the carboxamide group. This configuration enhances its reactivity and stability compared to other fluorinated pyridines. The presence of the carboxamide group also allows for additional hydrogen bonding interactions, making it more versatile in various applications .

Actividad Biológica

2,6-Difluoropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly its role as an inhibitor of Kynurenine Aminotransferase II (KAT-II). This compound is part of a broader class of bicyclic heterocyclic compounds that have shown promise in treating various neurodegenerative diseases and cognitive impairments.

The primary biological activity of this compound stems from its ability to inhibit KAT-II. KAT-II is a key enzyme in the kynurenine pathway, which is responsible for the production of kynurenic acid (KYNA) from kynurenine. KYNA acts as an antagonist to both the N-methyl-D-aspartate receptor (NMDAR) and the nicotinic acetylcholine receptor (nAChR), both of which are involved in cognitive functions and psychiatric disorders .

Inhibition of KAT-II

- KAT-II Role : KAT-II is crucial for maintaining appropriate levels of KYNA in the brain. Elevated KYNA levels are associated with cognitive dysfunctions such as schizophrenia and dementia.

- Impact of Inhibition : By inhibiting KAT-II, this compound can potentially reduce KYNA concentrations, thereby enhancing NMDAR and nAChR activity, which may improve cognitive functions and alleviate symptoms associated with various neurodegenerative diseases .

Research Findings

Recent studies have explored the pharmacological effects and potential therapeutic applications of this compound:

- Cognitive Impairment : Animal studies have indicated that compounds with KAT-II inhibitory activity can improve cognitive functions related to memory and learning. This suggests a potential application in treating conditions like Alzheimer's disease and schizophrenia .

- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems could provide neuroprotective benefits against excitotoxicity often seen in neurodegenerative diseases .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Study on Cognitive Dysfunction : In a rodent model, administration of this compound resulted in improved performance in memory tasks compared to controls. The study measured levels of KYNA and found significant reductions in treated animals .

- Neurodegeneration Models : In models simulating neurodegenerative conditions, the compound demonstrated protective effects on neuronal health by modulating KYNA levels and enhancing synaptic plasticity .

Comparative Biological Activity

The following table summarizes the biological activities associated with this compound compared to other related compounds:

| Compound | KAT-II Inhibition | Cognitive Improvement | Neuroprotective Effects |

|---|---|---|---|

| This compound | Yes | Significant | Yes |

| Other KAT-II inhibitors | Varies | Moderate | Limited |

Propiedades

IUPAC Name |

2,6-difluoropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDICRULGBVMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.